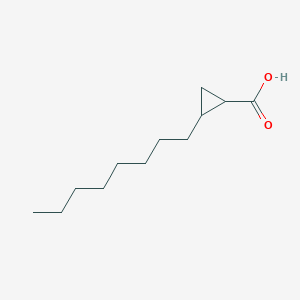
2-Octylcyclopropanecarboxylic acid
Cat. No. B093596
Key on ui cas rn:
15898-87-0
M. Wt: 198.3 g/mol
InChI Key: FLZRNGWKTVAXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04762949
Procedure details


2 grams of anhydrous CuSO4 was suspended in 9 grams of 1-decene in a 2-neck round bottom flask. To one of the necks was fitted a water cooled condenser; to the other an addition funnel filled with a solution of 7.5 g. or ethyl diazoacetate dissolved in 10 grams of 1-decene. The CuSO4 suspension was heated at 100° C. The dropwise addition of 1-decene solution of ethyldiazoacetate into the suspension was accompanied with nitrogen evolution. The reaction mixture was heated after the completion of addition until nitrogen evolution stopped. After filtering CuSO4, the entire bulk of the reaction products was chromatographed quickly on silica gel, eluting with 1:1 mixture of low boiling petroleum ether and CHCl3. The first fraction was the unreacted 1-decene, followed by 5.5 grams of a mixture of cis and trans ethyl 2-(n-octyl)cyclopropanecarboxylate. 4.0 grams of this mixture was hydrolyzed by refluxing with 2.4 g. of NaOH in 30 ml. of H2O for 10 hours. The hydrolysate was washed with ether to remove unreacted esters, then acidified to pH 1 with HCl, followed by extraction with ether. The concentrated ether extracts gave 2.2 g. of 2-(n-octyl)cyclopropanecarboxylic acid. The entire bulk of this acid was treated with excess amount of SOCl2 at room temperature for 10 hours. Evaporation of excess SOCl2 gave quantitative yield of products.









Name
Identifiers


|
REACTION_CXSMILES
|
[N+](=CC(OCC)=O)=[N-].[CH2:9]([CH:17]1[CH2:19][CH:18]1[C:20]([OH:22])=O)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].O=S(Cl)[Cl:25]>C=CCCCCCCCC.[O-]S([O-])(=O)=O.[Cu+2]>[CH2:9]([CH:17]1[CH2:19][CH:18]1[C:20]([Cl:25])=[O:22])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=[N-])=CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
solvent
|
|
Smiles
|
C=CCCCCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)C1C(C1)C(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=S(Cl)Cl
|
Step Four
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[O-]S(=O)(=O)[O-].[Cu+2]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C=[N+]=[N-])=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C=CCCCCCCCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To one of the necks was fitted a water cooled condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
to the other an addition funnel filled with a solution of 7.5 g
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after the completion of addition until nitrogen evolution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtering CuSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the entire bulk of the reaction products was chromatographed quickly on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 1:1 mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by refluxing with 2.4 g
|
WASH
|
Type
|
WASH
|
|
Details
|
The hydrolysate was washed with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove unreacted esters
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The concentrated ether extracts gave 2.2 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of excess SOCl2
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
